

A Comparative Analysis of Experimental and Theoretical Spectra of 3,3-Diethylpentane

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Compound of Interest

Compound Name: 3,3-Diethylpentane

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This guide provides a detailed comparison of experimental and theoretical spectroscopic data for **3,3-diethylpentane** (C₉H₂₀). By juxtaposing experimentally obtained spectra with theoretical insights from computational studies, this document aims to facilitate a deeper understanding of the molecule's structural and electronic properties. The information presented is intended to aid researchers in spectral interpretation, compound identification, and the validation of computational models.

Data Presentation

The following tables summarize the key features of the experimental spectra of **3,3-diethylpentane**.

Infrared (IR) Spectroscopy

Experimental Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960	Strong	C-H stretching (CH ₃ and CH ₂)
~1465	Medium	CH ₂ scissoring (bending)
~1380	Medium	CH ₃ symmetric bending (umbrella mode)

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.21	Quartet	8H	-CH ₂ -
~1.18	Triplet	12H	-CH ₃

Note: Due to the high symmetry of the molecule, the proton NMR spectrum is relatively simple.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Carbon Type
~33.8	Quaternary C
~25.0	-CH ₂ -
~8.5	-CH ₃

Note: The high symmetry of **3,3-diethylpentane** results in a spectrum with only three distinct carbon signals.

Mass Spectrometry (MS)

m/z	Relative Intensity	Proposed Fragment
128	Low	[C ₉ H ₂₀] ⁺ (Molecular Ion)
99	High	[C ₇ H ₁₅] ⁺ (Loss of -C ₂ H ₅)
57	High (Base Peak)	[C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺
29	Medium	[C ₂ H ₅] ⁺

Fragmentation data sourced from NIST and Benchchem.[\[2\]](#)[\[3\]](#) The mass spectrum is characterized by significant fragmentation, with the molecular ion peak being of low

abundance.[2] The most prominent fragmentation pathway involves the loss of an ethyl radical to form a stable tertiary carbocation at m/z 99.[2] The base peak is observed at m/z 57.[2]

Theoretical Analysis

Computational studies, particularly gas-phase electron diffraction combined with ab initio calculations, have provided significant insights into the conformational preferences and structural parameters of **3,3-diethylpentane**.

At room temperature, **3,3-diethylpentane** exists predominantly as a mixture of two conformers: one with D_{2d} symmetry and another with S_4 symmetry.[2] The D_{2d} conformer is the more stable of the two.[2] The high degree of symmetry in these dominant conformers explains the simplicity of the experimental 1H and ^{13}C NMR spectra. The presence of a central quaternary carbon atom bonded to four ethyl groups leads to significant steric hindrance, which influences the molecule's fragmentation pattern in mass spectrometry, favoring the loss of ethyl groups to form stable carbocations.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of the experimental spectra presented.

Infrared (IR) Spectroscopy

A thin film of liquid **3,3-diethylpentane** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The sample is then placed in the beam path of an FT-IR spectrometer, and the spectrum is recorded. The background spectrum of the empty plates is subtracted from the sample spectrum to obtain the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of **3,3-diethylpentane** is dissolved in a deuterated solvent, typically deuterated chloroform ($CDCl_3$), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer. For 1H NMR, the spectrum is acquired, and the chemical shifts are referenced to the TMS signal at 0 ppm. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

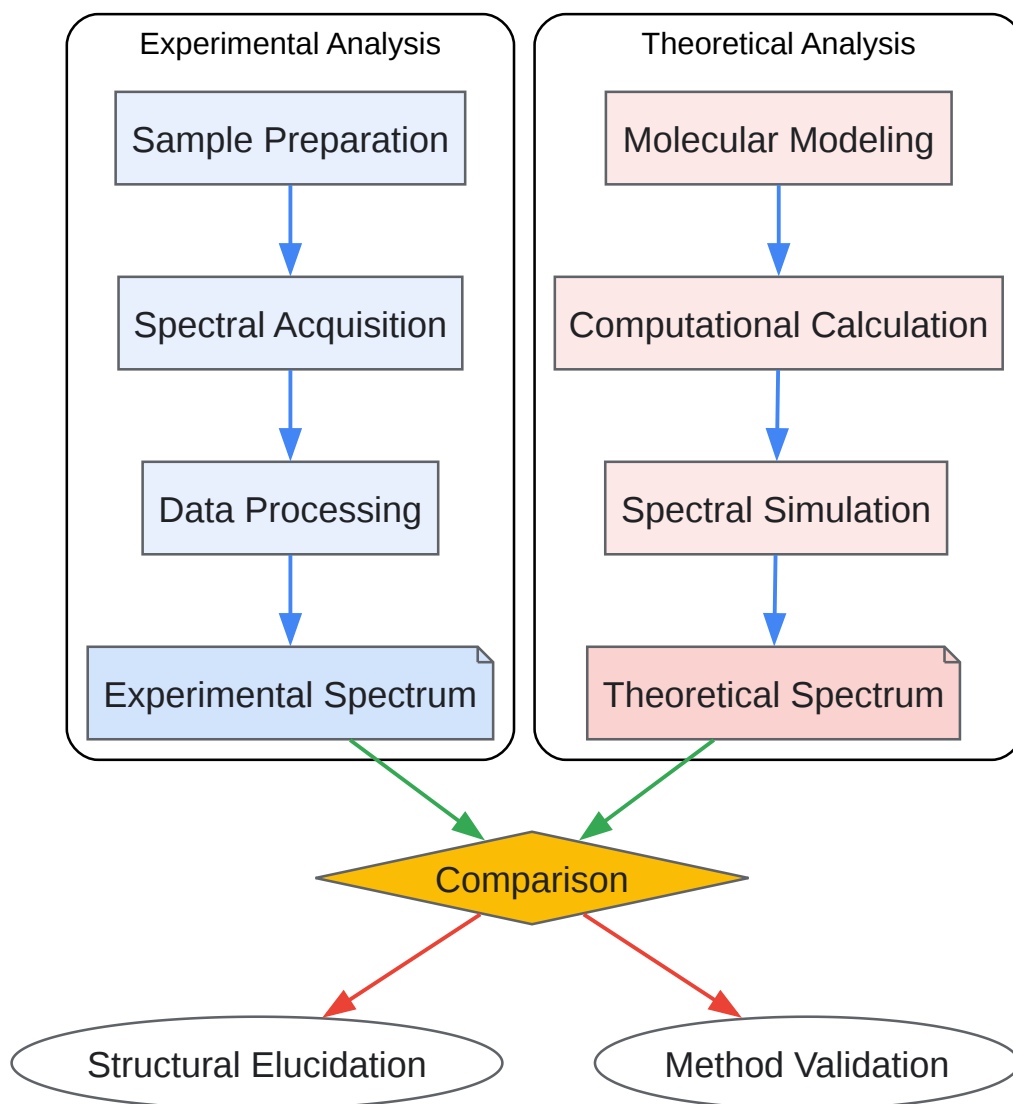
Mass Spectrometry (MS)

A dilute solution of **3,3-diethylpentane** in a volatile solvent is injected into the mass spectrometer, typically using a gas chromatograph (GC) for sample introduction. In the ion source, the molecules are ionized, most commonly by electron ionization (EI). The resulting ions and fragment ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Visualization

The following diagram illustrates a generalized workflow for comparing experimental and theoretical spectra.

Workflow for Comparing Experimental and Theoretical Spectra



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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical spectra.

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